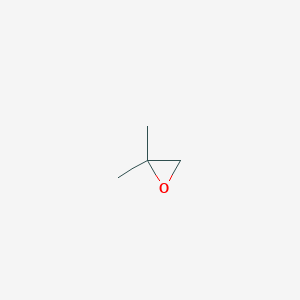

2,2-Dimethyloxirane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-4(2)3-5-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELKGHVAFRCJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25068-10-4 | |

| Record name | Oxirane, 2,2-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25068-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7060330 | |

| Record name | Oxirane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Oxirane, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1,2-epoxypropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

58 mg/mL at 20 °C | |

| Record name | 2,2-Dimethyloxirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

387.0 [mmHg] | |

| Record name | 2-Methyl-1,2-epoxypropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

558-30-5 | |

| Record name | Isobutylene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=558-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2-epoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutylene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLENEOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ14MJ1WG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2-Dimethyloxirane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyloxirane: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyloxirane, also commonly known as isobutylene (B52900) oxide, is a saturated heterocyclic compound featuring a three-membered epoxide ring. This strained ring structure is the primary determinant of its chemical reactivity, making it a valuable intermediate and building block in organic synthesis. Its applications range from the synthesis of polyethers to the creation of complex molecules in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key reactions of this compound, intended for professionals in research and drug development.

Chemical and Physical Properties

This compound is a clear, colorless, and highly flammable liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C4H8O | [2] |

| Molecular Weight | 72.11 g/mol | [2] |

| Boiling Point | 50-51 °C | [2] |

| Density | 0.812 g/mL at 25 °C | [3] |

| Solubility in Water | 58 g/L at 20 °C | [4] |

| Refractive Index (n20/D) | 1.374 | [5] |

| Flash Point | -32.5 °C | [6] |

| CAS Number | 558-30-5 | [3] |

Molecular Structure

| Structural Identifier | Value |

| IUPAC Name | This compound |

| SMILES | CC1(C)CO1 |

| InChI Key | GELKGHVAFRCJNA-UHFFFAOYSA-N |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show two signals: a singlet for the two equivalent protons on the unsubstituted carbon of the oxirane ring and a singlet for the six equivalent protons of the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum is expected to display three signals corresponding to the three distinct carbon environments: the quaternary carbon, the methylene (B1212753) (-CH2-) carbon in the ring, and the two equivalent methyl carbons.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the absence of strong absorptions for hydroxyl (-OH) or carbonyl (C=O) groups. Key absorptions would include C-H stretching from the alkyl groups just below 3000 cm⁻¹ and C-H bending vibrations for the methyl groups. The fingerprint region will show a complex pattern characteristic of the molecule.[9]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M+) for this compound would be observed at an m/z of 72. A prominent fragment is often observed at m/z 57, corresponding to the loss of a methyl group to form a stable tertiary carbocation.[10]

Reactivity and Key Reactions

The significant ring strain of the epoxide ring makes this compound susceptible to ring-opening reactions under both acidic and basic conditions. The regioselectivity of these reactions is a key consideration in its synthetic applications.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxygen atom of the epoxide is first protonated, forming a good leaving group. The subsequent nucleophilic attack occurs preferentially at the more substituted carbon atom (the tertiary carbon) due to the stabilization of the partial positive charge that develops in the transition state. This reaction proceeds via a mechanism that has characteristics of both SN1 and SN2 pathways.

For example, the reaction of this compound with an alcohol (ROH) in the presence of an acid catalyst yields an alkoxy alcohol.

Caption: Acid-Catalyzed Ring-Opening of this compound.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound proceeds via an SN2 mechanism. Due to steric hindrance from the two methyl groups, the nucleophilic attack occurs at the less substituted carbon atom (the primary carbon).

For instance, reaction with an alkoxide (RO⁻) results in the formation of an ether alcohol.

Caption: Base-Catalyzed Ring-Opening of this compound.

Experimental Protocols

Synthesis of this compound via Epoxidation of Isobutylene

A common method for the synthesis of this compound is the epoxidation of isobutylene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Isobutylene (liquefied gas or generated in situ)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (CH₂Cl₂) as solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium sulfite (B76179) solution (Na₂SO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-CPBA in dichloromethane and cool the solution in an ice bath.

-

Slowly add a solution of isobutylene in dichloromethane to the m-CPBA solution. The isobutylene can be bubbled directly into the solution or added as a pre-prepared solution.

-

Allow the reaction mixture to stir at 0 °C for several hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy any excess peroxy acid.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

Caption: Workflow for the Synthesis of this compound.

Purification

The crude this compound obtained from the synthesis can be purified by fractional distillation. Given its low boiling point, care must be taken to avoid losses during the purification process. The distillation should be carried out at atmospheric pressure, and the fraction boiling at 50-51 °C should be collected.

Conclusion

This compound is a versatile and reactive molecule with significant applications in organic synthesis. Its strained three-membered ring allows for controlled ring-opening reactions, providing access to a variety of functionalized compounds. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective use in research and development, particularly in the fields of polymer chemistry and drug discovery. The protocols and data presented in this guide offer a solid foundation for scientists and researchers working with this important chemical intermediate.

References

- 1. "ROTATIONAL SPECTROSCOPY OF 2-VINYLOXIRANE, this compound AND 2-C" by Andi Wright [digitalcommons.ncf.edu]

- 2. Showing Compound this compound (FDB012831) - FooDB [foodb.ca]

- 3. This compound [stenutz.eu]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0034431) [hmdb.ca]

- 5. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. CID 23466403 | C8H16O2 | CID 23466403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. digitalcommons.ncf.edu [digitalcommons.ncf.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. Accurate molecular structures and infrared spectra of trans-2,3-dideuterooxirane, methyloxirane and trans-2,3-dimethyloxirane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Synthesis of 2,2-Dimethyloxirane from Isobutylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,2-dimethyloxirane, also known as isobutylene (B52900) oxide, from isobutylene. This valuable epoxide serves as a crucial intermediate in various organic syntheses. The following sections detail the most common and effective methods for its preparation, including direct epoxidation with peroxy acids, the halohydrin route, and catalytic oxidation. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.

Direct Epoxidation with Peroxy Acids (Prilezhaev Reaction)

The Prilezhaev reaction is a widely utilized method for the epoxidation of alkenes using peroxy acids. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond of the alkene. Common peroxy acids for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid.

Epoxidation using Peracetic Acid

A continuous process for the synthesis of this compound using peracetic acid has been developed, offering high yields and efficient production.

Experimental Protocol:

A solution of approximately 10-40% by weight of peracetic acid in an inert organic solvent, free from water and mineral acid, is reacted continuously with isobutylene in a two-stage reactor. The molar ratio of isobutylene to peracetic acid is maintained at 4.7:1. The first reaction stage is held at 30°C with a residence time of 30 minutes. The second stage is maintained at 70°C with a residence time of 6 minutes. The reactor is kept under a pressure of 2 atmospheres (gauge pressure). The resulting this compound is then isolated from the reaction mixture.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (Isobutylene:Peracetic Acid) | 4.7:1 | [1] |

| Reaction Temperature (Stage 1) | 30°C | [1] |

| Residence Time (Stage 1) | 30 minutes | [1] |

| Reaction Temperature (Stage 2) | 70°C | [1] |

| Residence Time (Stage 2) | 6 minutes | [1] |

| Pressure | 2 atm (gauge) | [1] |

| Yield | 88.2% | [1] |

Reaction Pathway:

References

2,2-Dimethyloxirane spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of 2,2-Dimethyloxirane

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and chemical properties of molecules is paramount. This compound, a simple yet important epoxide, serves as a valuable model for understanding the spectroscopic signatures of this functional group. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and a logical workflow for its structural elucidation.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and informative spectra.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by two signals corresponding to the two distinct proton environments.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1 | ~2.5 - 2.7 | Singlet | 2H | -CH₂- (oxirane ring) |

| 2 | ~1.3 | Singlet | 6H | -C(CH₃)₂ |

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum of this compound shows three signals, corresponding to the three unique carbon environments in the molecule. Carbons that are part of the epoxide ring typically appear in the 40-60 ppm region[1].

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | ~57.5 | -C(CH₃)₂ (quaternary carbon of oxirane ring) |

| 2 | ~51.5 | -CH₂- (oxirane ring) |

| 3 | ~22.0 | -C(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-O bond vibrations. Ethers and epoxides typically show a characteristic C-O single-bond stretching absorption in the range of 1050 to 1150 cm⁻¹[1].

| Frequency Range (cm⁻¹) | Intensity | Vibration |

| 2950 - 3000 | Strong | C-H stretch (sp³ hybridized) |

| ~1250 | Strong | C-O stretch (asymmetric) |

| ~850 | Moderate | C-O stretch (symmetric, ring breathing) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound will show the molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Possible Fragment |

| 72 | Moderate | [C₄H₈O]⁺ (Molecular Ion) |

| 57 | High | [C₄H₉]⁺ (tert-Butyl cation) |

| 43 | High | [C₃H₇]⁺ (Isopropyl cation) |

| 42 | Moderate | [C₃H₆]⁺ (Propene radical cation) |

| 29 | Moderate | [C₂H₅]⁺ (Ethyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans[2].

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary[2].

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C)[2].

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, which can be done via direct injection or through a gas chromatography (GC) inlet[2].

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight detector[2].

-

Detection: Measure the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which can provide valuable structural information[2].

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, showing how data from different techniques are integrated to confirm the molecular structure.

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Ring Strain Energy of 2,2-Dimethyloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring strain energy of 2,2-dimethyloxirane, a key thermodynamic property that dictates its reactivity and potential applications in chemical synthesis. The document outlines the experimental and computational methodologies used to determine this value, presents the relevant quantitative data in a structured format, and illustrates the underlying principles through logical and procedural diagrams.

Introduction to Ring Strain in Epoxides

Epoxides, or oxiranes, are three-membered heterocyclic ethers characterized by significant ring strain due to the deviation of their bond angles from the ideal tetrahedral geometry. This inherent strain is a critical determinant of their chemical behavior, rendering them susceptible to ring-opening reactions by a variety of nucleophiles. The magnitude of this ring strain energy (RSE) is influenced by the nature and substitution pattern of the oxirane ring. In the case of this compound, the gem-dimethyl substituents play a role in modulating the overall strain and, consequently, its reactivity. An accurate understanding and quantification of this RSE are paramount for predicting reaction outcomes, designing synthetic pathways, and developing novel chemical entities.

Quantitative Data Summary

The determination of the ring strain energy of this compound relies on the experimental measurement of its enthalpy of formation and comparison with a suitable strain-free acyclic analog. The following tables summarize the key quantitative data obtained from experimental studies and their application in calculating the ring strain energy.

Table 1: Experimental Thermochemical Data for this compound

| Property | Value (kcal/mol) | Method |

| Condensed-phase Enthalpy of Reduction (ΔHred) | -33.40 ± 0.14 | Reaction Calorimetry |

| Condensed-phase Enthalpy of Formation (ΔHf) | -43.1 ± 0.4 | Reaction Calorimetry |

Data sourced from "Thermochemical Studies of Epoxides and Related Compounds".

Table 2: Calculation of Ring Strain Energy (RSE) for this compound

| Parameter | Compound | Gas-Phase Enthalpy of Formation (ΔHf°) (kcal/mol) |

| Strained Cyclic Ether | This compound | -34.8 ± 0.5 |

| Acyclic Ether Reference | tert-Butyl methyl ether | -58.7 ± 0.2 |

| Acyclic Alkane Reference | Isobutane | -32.07 ± 0.14 |

| Acyclic Alkane Reference | Methane | -17.8 ± 0.1 |

| Calculated Ring Strain Energy (RSE) | This compound | ~26.2 kcal/mol |

The ring strain energy is calculated using the following isodesmic reaction:

This compound + Methane → tert-Butyl methyl ether + Isobutane

RSE = [ΔHf°(tert-Butyl methyl ether) + ΔHf°(Isobutane)] - [ΔHf°(this compound) + ΔHf°(Methane)]

RSE = [(-58.7) + (-32.07)] - [(-34.8) + (-17.8)] ≈ 26.2 kcal/mol

Experimental and Computational Protocols

The determination of the thermochemical data for this compound and its ring strain energy involves a combination of experimental calorimetric techniques and computational chemistry methods.

Experimental Protocol: Reaction Calorimetry

Reaction calorimetry is a precise method for determining the enthalpy of formation of compounds by measuring the heat evolved or absorbed during a chemical reaction. For epoxides like this compound, this often involves measuring the enthalpy of reduction.

Methodology:

-

Calorimeter Setup: A solution-reaction calorimeter is used, typically maintained at a constant temperature (e.g., 25 °C).

-

Reaction: A known amount of this compound is reacted with a strong reducing agent, such as lithium triethylborohydride (LiEt₃BH), in a suitable solvent like triethylene glycol dimethyl ether. This reaction quantitatively reduces the epoxide to the corresponding alcohol (tert-butyl alcohol).

-

Heat Measurement: The heat released during the reduction reaction (ΔHr1) is precisely measured by the calorimeter.

-

Reference Measurement: In a separate experiment, the enthalpy of solution of the product alcohol (tert-butyl alcohol) in the same solvent system is measured (ΔHr2).

-

Calculation of Enthalpy of Reduction: The condensed-phase enthalpy of reduction (ΔHred) is calculated by subtracting the heat of solution of the alcohol from the heat of the reduction reaction.

-

Determination of Enthalpy of Formation: The condensed-phase enthalpy of formation of this compound can then be determined using the known enthalpy of formation of the product alcohol and the measured enthalpy of reduction.

-

Gas-Phase Correction: To obtain the gas-phase enthalpy of formation, the enthalpy of vaporization is measured, typically using ebulliometry, and applied as a correction.

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2,2-Dimethyloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 2,2-dimethyloxirane. This small, strained epoxide serves as a valuable model system in computational chemistry, with implications for understanding the reactivity and behavior of more complex epoxide-containing molecules relevant to drug development and materials science. This document outlines the theoretical methodologies, experimental benchmarks, and the expected nature of the computational data.

Molecular Geometry Optimization

The first step in the computational analysis of this compound is the determination of its equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. Various quantum chemical methods can be employed for this purpose, with Density Functional Theory (DFT) offering a good balance between accuracy and computational cost.

Methodology:

A common approach involves geometry optimization using a hybrid DFT functional, such as B3LYP, in conjunction with a Pople-style basis set, for instance, 6-31G(d). The process is iterative, where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached, signifying the optimized structure.

Table 1: Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) | Experimental Value (Å or °) |

| Bond Length | C1-C2 | Value | Reference |

| Bond Length | C1-O | Value | Reference |

| Bond Length | C2-O | Value | Reference |

| Bond Length | C1-C3 | Value | Reference |

| Bond Length | C1-C4 | Value | Reference |

| Bond Angle | C1-O-C2 | Value | Reference |

| Bond Angle | O-C1-C2 | Value | Reference |

| Dihedral Angle | H-C3-C1-O | Value | Reference |

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Methodology:

The vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalization of this matrix yields the normal modes of vibration and their corresponding frequencies. These calculations are typically performed at the same level of theory as the geometry optimization. A recent thesis on the rotational spectroscopy of this compound confirms that ab initio calculations are used to support experimental findings.[1][2]

Table 2: Calculated Vibrational Frequencies for this compound (Illustrative)

| Mode | Symmetry | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν₁ | A' | Value | Value | Value | C-H stretch |

| ν₂ | A' | Value | Value | Value | CH₂ scissors |

| ν₃ | A'' | Value | Value | Value | Ring deformation |

| ... | ... | ... | ... | ... | ... |

Note: The calculated frequencies are often systematically overestimated and may require scaling to better match experimental data.

Electronic Properties

The electronic structure of this compound provides insights into its reactivity. Key properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential.

Methodology:

These properties are obtained from the same DFT calculation used for geometry optimization. The HOMO and LUMO energies are indicative of the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is a measure of the molecule's chemical stability. The molecular electrostatic potential map illustrates the charge distribution and helps identify regions susceptible to nucleophilic or electrophilic attack.

Table 3: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

Experimental Protocols

Quantum Chemical Calculations

A typical computational protocol for this compound would involve the following steps:

-

Structure Input: The initial 3D coordinates of this compound are generated using a molecular builder.

-

Method Selection: A suitable level of theory and basis set are chosen (e.g., B3LYP/6-31G(d)).

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it as a minimum and to predict the vibrational spectra.

-

Property Calculation: Electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential are calculated from the optimized wavefunction.

-

Analysis: The calculated data is analyzed and, where possible, compared with experimental results.

Experimental Comparison: Rotational Spectroscopy

The calculated rotational constants can be compared with experimental data from techniques like microwave spectroscopy. A study by Wright (2022) details the use of a chirped-pulse Fourier transform microwave spectrometer to obtain the rotational spectrum of this compound.[1][2] The experimental setup operated in the 8.7 - 26.5 GHz frequency range at room temperature.[1] The refined experimental rotational and distortion constants from such studies provide a crucial benchmark for validating the accuracy of the chosen computational method.

Visualization of the Computational Workflow

The logical flow of a quantum chemical calculation for this compound can be visualized as follows:

References

Thermal Stability and Decomposition of 2,2-Dimethyloxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,2-dimethyloxirane (also known as isobutylene (B52900) oxide). Due to a notable scarcity of direct experimental and computational studies on the thermal decomposition of this specific molecule in the public domain, this document extrapolates likely behaviors from data on analogous epoxides. The guide covers theoretical decomposition pathways, estimated kinetic parameters, and detailed experimental protocols relevant to the study of such compounds. This information is intended to serve as a foundational resource for researchers in chemistry, materials science, and drug development who are interested in the thermal properties of substituted oxiranes.

Introduction

This compound is a cyclic ether with a three-membered ring containing two carbon atoms and one oxygen atom. The presence of the strained oxirane ring makes it a reactive molecule, susceptible to ring-opening reactions under various conditions, including thermal stress. Understanding the thermal stability and decomposition pathways of this compound is crucial for its safe handling, storage, and application in various chemical syntheses, including the development of pharmaceuticals and polymers.

This guide summarizes the expected thermal behavior of this compound based on the known chemistry of similar epoxides. It also provides detailed methodologies for experimental techniques that could be employed to rigorously characterize its thermal decomposition.

Predicted Thermal Decomposition Pathways

The thermal decomposition of epoxides can proceed through several pathways, including isomerization to carbonyl compounds, fragmentation into smaller molecules, and radical-mediated reactions. For this compound, the primary decomposition routes are expected to be unimolecular isomerizations and bond-scission reactions.

Based on studies of analogous compounds, the following decomposition pathways are hypothesized for this compound:

-

Isomerization to Aldehydes and Ketones: The primary thermal decomposition pathway for many epoxides is isomerization. For this compound, this would likely involve a hydrogen shift to form 2-methylpropanal or a rearrangement to produce acetone (B3395972) and methane.

-

Fragmentation: At higher temperatures, fragmentation pathways producing smaller alkenes, alkanes, and carbon monoxide become more significant.

-

Radical Mechanisms: Homolytic cleavage of the C-C or C-O bonds in the oxirane ring can initiate radical chain reactions, leading to a more complex mixture of products.

Figure 1: Hypothesized thermal decomposition pathways of this compound.

Quantitative Data from Analogous Compounds

Table 1: Kinetic Parameters for the Thermal Decomposition of Selected Epoxides

| Compound | Decomposition Products | Ea (kcal/mol) | log(A, s⁻¹) | Temperature Range (°C) | Reference |

| Ethylene Oxide | Acetaldehyde, CO, H₂, CH₄ | 57.0 | 14.1 | 400-460 | [F.P. Lossing et al., 1951] |

| Propylene Oxide | Propanal, Acetone, CO, CH₄ | 58.5 | 14.5 | 410-470 | [M.C. Flowers et al., 1971] |

| 2,3-Epoxy-2,3-dimethylbutane | 3,3-Dimethylbutan-2-one, Propene, Acetone | 56.7 | 13.8 | 388-456 | [M.C. Flowers et al., 1970] |

Note: The data presented are for illustrative purposes and are derived from historical literature on analogous compounds. The precise decomposition kinetics of this compound may vary.

Experimental Protocols

To obtain precise data on the thermal stability and decomposition of this compound, the following experimental methodologies are recommended.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is ideal for identifying the decomposition products of a substance at various temperatures.[1][2][3][4][5]

Methodology:

-

Sample Preparation: A small, precise amount of liquid this compound (typically in the microgram range) is loaded into a pyrolysis probe.[3]

-

Pyrolysis: The probe is rapidly heated to a set temperature (e.g., in increments from 300°C to 800°C) in an inert atmosphere (e.g., helium).[2] The sample undergoes thermal decomposition, and the resulting volatile fragments are swept into the gas chromatograph.[2]

-

Gas Chromatography (GC): The decomposition products are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical column for this application would be a non-polar or mid-polar capillary column.

-

Mass Spectrometry (MS): The separated components are then introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fingerprint for each compound, allowing for their identification.

-

Data Analysis: The retention times from the GC and the mass spectra from the MS are used to identify and quantify the decomposition products at each pyrolysis temperature.

Figure 2: Experimental workflow for Py-GC-MS analysis.

Shock Tube Studies

Shock tubes are used to study gas-phase chemical kinetics at high temperatures and pressures over very short timescales.[6][7][8][9][10]

Methodology:

-

Gas Mixture Preparation: A dilute mixture of this compound in an inert gas (e.g., argon) is prepared. The low concentration of the reactant ensures that the temperature remains nearly constant during the reaction.

-

Shock Wave Generation: A diaphragm separating a high-pressure driver gas (e.g., helium) from the low-pressure reactant gas mixture is ruptured.[7][8] This generates a shock wave that propagates through the reactant gas, rapidly heating and compressing it to a specific temperature and pressure.[7][8]

-

Reaction Zone: The reactant mixture is held at these high-temperature and -pressure conditions for a few milliseconds.[7]

-

Detection: The progress of the decomposition reaction is monitored in real-time using various diagnostic techniques, such as laser absorption spectroscopy to measure the concentration of reactants and products, or time-of-flight mass spectrometry to identify intermediates and products.

-

Kinetic Analysis: By measuring the rate of disappearance of the reactant or the rate of appearance of products as a function of temperature, the Arrhenius parameters (Ea and A) for the decomposition reaction can be determined.

Figure 3: Schematic of a shock tube experiment.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is limited, a reasonable understanding of its likely behavior can be inferred from the study of analogous epoxides. The primary decomposition pathways are expected to be isomerization to carbonyl compounds and fragmentation at higher temperatures. To obtain definitive quantitative data, experimental studies using techniques such as Py-GC-MS and shock tubes are essential. The protocols outlined in this guide provide a framework for conducting such investigations, which would be invaluable for the safe and effective application of this compound in research and industry.

References

- 1. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 2. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 3. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. digital.csic.es [digital.csic.es]

- 6. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]

- 7. Shock Tubes | Hanson Research Group [hanson.stanford.edu]

- 8. petersengroup.tamu.edu [petersengroup.tamu.edu]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 2,2-Dimethyloxirane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Predicting Solubility

2,2-Dimethyloxirane is a cyclic ether with a three-membered ring containing two carbon atoms and one oxygen atom. Its molecular structure, characterized by the polar ether linkage and the nonpolar dimethyl-substituted carbon, governs its solubility behavior. The fundamental principle of "like dissolves like" is the primary predictor of its solubility. The lone pairs of electrons on the oxygen atom can act as hydrogen bond acceptors, allowing for miscibility with protic solvents. The overall small size and relatively low polarity of the molecule also contribute to its solubility in a wide range of organic media.

Quantitative and Qualitative Solubility Data

Precise, quantitative solubility data for this compound in various organic solvents is sparse in publicly available literature. However, based on its chemical structure and available information, a qualitative and partially quantitative solubility profile can be compiled.

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Quantitative Data (at 20°C) |

| Water | Water | Slightly Soluble/Slightly Miscible | 30 g/L[1], 58 g/L |

| Alcohols | Methanol, Ethanol | Miscible | Miscible with ethanol[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Miscible with diethyl ether[2] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Expected to be Miscible | Not available |

| Aromatic Hydrocarbons | Toluene, Benzene | Expected to be Soluble | Not available |

| Aliphatic Hydrocarbons | Hexane, Heptane | Expected to be Soluble | Not available |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Expected to be Miscible | Not available |

| Amides | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Expected to be Soluble | Not available |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Expected to be Soluble | Not available |

Note: "Miscible" implies that the substances will mix in all proportions to form a homogeneous solution. "Soluble" indicates that a significant amount will dissolve, but it may not be in all proportions. For applications requiring precise concentrations, experimental determination of solubility is highly recommended.

Experimental Protocol: Determination of Equilibrium Solubility

To obtain accurate quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.[3][4] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE septa)

-

Centrifuge

-

Syringes and syringe filters (chemically resistant, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Preparation of the Sample: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of an undissolved phase of this compound is essential to ensure a saturated solution is formed.

-

Equilibration: Place the sealed vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to test multiple time points to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solute to settle. For finely dispersed solids, centrifugation can be used to facilitate separation.

-

Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a chemically inert syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the selected solvent at known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated GC-FID or HPLC method.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility: Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, the detailed experimental protocol should be followed to obtain precise and reliable quantitative data.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 2,2-Dimethyloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,2-dimethyloxirane, also known as isobutylene (B52900) oxide. The document delves into the foundational synthetic methodologies, presenting detailed experimental protocols and quantitative data to facilitate understanding and replication.

Discovery and Nomenclature

This compound, an organic compound with the chemical formula C₄H₈O, belongs to the class of epoxides or oxiranes.[1] Its discovery is intrinsically linked to the development of methods for the epoxidation of alkenes. The pioneering work of Russian chemist Nikolai Prilezhaev in 1909, which established the reaction of alkenes with peroxy acids to form epoxides, laid the fundamental groundwork for the synthesis of this compound from its corresponding alkene, isobutylene.[2][3] This seminal discovery, now known as the Prilezhaev reaction, became the cornerstone of epoxide synthesis for decades to follow.

The compound is systematically named this compound. However, it is also commonly referred to by several other names, including isobutylene oxide, 2-methyl-1,2-epoxypropane, and α,α-dimethylethylene oxide.

Historical Synthesis Methodologies

The early synthesis of this compound was dominated by two principal routes: the epoxidation of isobutylene using peroxy acids (the Prilezhaev reaction) and the dehydrohalogenation of isobutylene halohydrins.

The Prilezhaev Reaction: Epoxidation of Isobutylene

The most significant and historically important method for the synthesis of this compound is the direct epoxidation of isobutylene using a peroxy acid.[2] This reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond of the alkene in a single step.

While the very first synthesis of this compound is not definitively documented in a single publication, the following protocol is representative of the general method used in the early 20th century, following Prilezhaev's discovery. The choice of peroxybenzoic acid was common in early epoxidation reactions.

Materials:

-

Isobutylene

-

Peroxybenzoic acid

-

Inert solvent (e.g., chloroform (B151607), diethyl ether)

-

Sodium carbonate solution (for workup)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

A solution of peroxybenzoic acid in an inert solvent such as chloroform or diethyl ether is prepared.

-

The solution is cooled in an ice bath.

-

A cooled solution of isobutylene in the same solvent is added dropwise to the peroxybenzoic acid solution with constant stirring.

-

The reaction mixture is allowed to stir for several hours, with the temperature maintained at or below room temperature. The progress of the reaction can be monitored by titrating the remaining peroxy acid.

-

After the reaction is complete, the mixture is washed with a sodium carbonate solution to remove the benzoic acid byproduct.

-

The organic layer is then washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.

| Parameter | Value/Range |

| Reactants | Isobutylene, Peroxybenzoic Acid |

| Solvent | Chloroform or Diethyl Ether |

| Reaction Temperature | 0 °C to room temperature |

| Typical Yield | 60-80%[3] |

The Halohydrin Route

An alternative historical method for the preparation of this compound involves a two-step process. First, isobutylene is converted to isobutylene chlorohydrin. In the second step, the chlorohydrin is treated with a base to effect an intramolecular Williamson ether synthesis, yielding the epoxide.

The following protocol is based on methods described in the mid-20th century.[4]

Step 1: Formation of Isobutylene Chlorohydrin

-

Isobutylene is bubbled through a cold aqueous solution of chlorine. This reaction forms isobutylene chlorohydrin.

Step 2: Dehydrochlorination to this compound

-

A dilute aqueous solution of isobutylene chlorohydrin (e.g., 6%) is prepared and cooled to 10-15°C.[4]

-

A solution of a strong base, such as sodium hydroxide (B78521) (e.g., 30% solution), is added in a slight molar excess to the chlorohydrin.[4]

-

The mixture is stirred at a low temperature (below room temperature) until the reaction is substantially complete, which can take around 20-50 minutes.[4]

-

The this compound is then recovered from the reaction mixture, typically by steam stripping or distillation under reduced pressure.[4]

| Parameter | Value/Range | Reference |

| Starting Material | Isobutylene Chlorohydrin | [4] |

| Reagent | Sodium Hydroxide or Calcium Hydroxide | [4] |

| Reaction Temperature | < 20 °C | [4] |

| Yield | 92-98% | [4] |

Logical Relationship of Synthesis Methods

The two primary historical methods for the synthesis of this compound are logically distinct, starting from the same precursor, isobutylene, but proceeding through different intermediates and reaction types.

Experimental Workflow

The general experimental workflow for the synthesis and purification of this compound via the historical methods can be visualized as follows.

Signaling Pathways

There is no evidence in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. As a reactive electrophile, it is more likely to participate in non-specific covalent modification of biomolecules if introduced into a biological system, which can lead to cytotoxicity. Its primary relevance in the context of drug development is as a synthetic intermediate and building block, rather than as a signaling molecule itself.

Conclusion

The discovery and synthesis of this compound are rooted in the fundamental advancements of organic chemistry in the early 20th century. The Prilezhaev reaction provided the first and most direct route to this valuable epoxide, while the halohydrin method offered a viable alternative. Understanding these historical methods provides a strong foundation for appreciating the evolution of epoxide synthesis and the enduring importance of these reactive intermediates in modern chemical and pharmaceutical research.

References

An In-depth Technical Guide to 2,2-Dimethyloxirane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,2-dimethyloxirane, a versatile epoxide compound. It covers its fundamental chemical identity, physical and safety properties, key synthetic and reaction protocols, and spectral data, tailored for professionals in research and development.

Chemical Identity

Synonyms:

-

Isobutene oxide[1]

-

Isobutylene (B52900) epoxide[1]

-

1,1-Dimethyloxirane[3]

-

α,α-dimethylethylene oxide[4]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O | [2] |

| Molecular Weight | 72.11 g/mol | [2] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 50-52 °C | [4] |

| Density | 0.812 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.374 | [6] |

| Flash Point | -32.5 °C | [1] |

| Water Solubility | 58 mg/mL at 20 °C | [4] |

Safety and Handling

This compound is a hazardous chemical and requires strict safety precautions.

| Hazard Information | Handling and Safety Recommendations |

| Hazard Classifications: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Suspected of causing genetic defects. Suspected of causing cancer.[7][8] | Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (eyeshields, faceshield), and a suitable respirator.[1][8] |

| Hazards: Vapors are heavier than air and may form explosive mixtures with air. Vapors can travel to an ignition source and flash back.[1] | Storage: Keep the container tightly closed in a dry, well-ventilated place. Keep away from heat, sparks, open flames, and hot surfaces.[8] |

| First Aid (In case of exposure): - Inhalation: Move victim to fresh air. Seek immediate medical attention.[1]- Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 20 minutes. Call a physician immediately.[1][8]- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1][8]- Ingestion: Do NOT induce vomiting. Make victim drink water (two glasses at most). Call a physician immediately.[8] | Spill Response: Eliminate all ignition sources. Use non-sparking tools. Absorb with dry earth, sand, or other non-combustible material and transfer to containers for disposal.[1] |

Experimental Protocols

Synthesis of this compound via Epoxidation

A common method for the synthesis of epoxides is the oxidation of alkenes. This compound is synthesized by the epoxidation of its corresponding alkene, isobutylene (2-methylpropene). While various oxidizing agents can be employed, a widely used laboratory method involves peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA).

Methodology: Epoxidation of Isobutylene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutylene in a suitable inert solvent, such as dichloromethane (B109758) (CH₂Cl₂). The flask is typically cooled in an ice bath to control the reaction temperature, as epoxidations are often exothermic.

-

Reagent Addition: Dissolve m-CPBA in dichloromethane and add it to the dropping funnel. Add the m-CPBA solution dropwise to the stirred solution of isobutylene over a period of 30-60 minutes, maintaining the temperature between 0 and 5 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the consumption of the starting alkene.

-

Workup: Once the reaction is complete, the reaction mixture is typically washed with a sodium sulfite (B76179) solution to quench any remaining peroxy acid, followed by a wash with a sodium bicarbonate solution to remove meta-chlorobenzoic acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.

-

Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, this compound, can be purified by fractional distillation.

Acid-Catalyzed Ring-Opening with Methanol (B129727)

The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions. In the presence of an acid catalyst, nucleophiles will attack the epoxide. For this compound, the attack occurs at the more substituted carbon due to the formation of a more stable tertiary carbocation-like transition state.

Methodology: Synthesis of 2-Methoxy-2-methyl-1-propanol [6][8]

-

Reaction Setup: To a solution of this compound in an excess of methanol (acting as both nucleophile and solvent), add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or fluoroboric acid (HBF₄).[6][8] The reaction is typically performed at room temperature.

-

Reaction Progression: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS to confirm the formation of the product and disappearance of the starting epoxide.

-

Quenching and Workup: Once the reaction is complete, neutralize the acid catalyst by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Add water to the reaction mixture and extract the product with an organic solvent like diethyl ether or ethyl acetate. The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and filter. The solvent is then removed by rotary evaporation. The final product, 2-methoxy-2-methyl-1-propanol, can be further purified by distillation if necessary.

Diagrams and Workflows

Acid-Catalyzed Ring-Opening of this compound

The following diagram illustrates the stepwise mechanism for the acid-catalyzed ring-opening of this compound with a generic alcohol (ROH) as the nucleophile.

References

- 1. s3.smu.edu [s3.smu.edu]

- 2. spectrabase.com [spectrabase.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. Showing Compound this compound (FDB012831) - FooDB [foodb.ca]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Molecular Orbital Analysis of 2,2-Dimethyloxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive molecular orbital (MO) analysis of 2,2-dimethyloxirane, a strained heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. A thorough examination of its frontier molecular orbitals (HOMO and LUMO) offers critical insights into its reactivity, particularly in ring-opening reactions under both acidic and basic conditions. This document outlines the theoretical framework for understanding the electronic structure of this compound, supported by representative computational data from analogous epoxides. Detailed experimental protocols for its synthesis and characterization, along with mechanistic pathways for its key reactions, are also presented.

Introduction

This compound, also known as isobutylene (B52900) oxide, is a three-membered cyclic ether. The significant ring strain, a consequence of the deviation from ideal tetrahedral bond angles, is the primary driver of its reactivity.[1] This inherent strain makes the oxirane ring susceptible to nucleophilic attack, leading to ring-opening reactions.[1] Understanding the electronic structure of this compound through molecular orbital theory is paramount for predicting its reactivity and designing synthetic strategies.

This guide will delve into the molecular orbitals of this compound, with a focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution and energies of these frontier orbitals govern the molecule's behavior as an electrophile and dictate the regioselectivity of its reactions.

Molecular Orbital Analysis

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is primarily governed by the interactions of its frontier molecular orbitals. The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile. Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's electrophilic nature.

In epoxides, the HOMO is typically associated with the lone pairs of the oxygen atom, while the LUMO is a σ* anti-bonding orbital of the C-O bonds. Nucleophilic attack on the epoxide ring can be conceptualized as the interaction of the nucleophile's HOMO with the epoxide's LUMO.

Quantitative Data (Representative)

The following table summarizes representative computational data for propylene (B89431) oxide, which serves as an analogue for this compound. These values are typically calculated using DFT at a specific level of theory (e.g., B3LYP/6-31G*).

| Parameter | Representative Value | Description |

| HOMO Energy | -10.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 12.0 eV | Energy difference between HOMO and LUMO, indicating chemical stability. |

| Mulliken Charge on O | -0.45 | Partial negative charge on the oxygen atom. |

| Mulliken Charge on C (substituted) | +0.15 | Partial positive charge on the more substituted carbon. |

| Mulliken Charge on C (unsubstituted) | -0.05 | Partial positive charge on the less substituted carbon. |

Note: These values are illustrative and based on computational studies of propylene oxide. Actual values for this compound would require specific computational analysis.

Reactivity and Reaction Mechanisms

The electronic structure elucidated by MO theory directly informs the reactivity of this compound, particularly the regioselectivity of its ring-opening reactions.

Acid-Catalyzed Ring Opening

Under acidic conditions, the oxygen atom of the oxirane is protonated, forming a good leaving group.[6][7] This protonation enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack occurs at the more substituted carbon atom.[8] This regioselectivity is attributed to the development of a partial positive charge on the tertiary carbon, which is better able to stabilize this charge.[6][9] The reaction proceeds through a mechanism with significant SN1 character.[7]

Caption: Acid-catalyzed ring-opening of this compound.

Base-Catalyzed Ring Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening of this compound follows an SN2 mechanism.[1][10] Steric hindrance plays a dominant role in this case, and the nucleophile attacks the less sterically hindered, unsubstituted carbon atom.[10] This results in the opposite regioselectivity compared to the acid-catalyzed pathway.

Caption: Base-catalyzed ring-opening of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of epoxides is the epoxidation of alkenes using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[11]

Materials:

-

Isobutylene (2-methylpropene)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve isobutylene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the cooled isobutylene solution over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated sodium bicarbonate solution to neutralize the excess peroxy acid.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

The synthesized this compound can be characterized using various spectroscopic techniques:

| Technique | Expected Observations |

| ¹H NMR | A singlet for the two equivalent methyl groups and a singlet for the two equivalent methylene (B1212753) protons. |

| ¹³C NMR | A signal for the quaternary carbon, a signal for the methyl carbons, and a signal for the methylene carbon. |

| IR Spectroscopy | Characteristic C-O-C stretching frequencies for the epoxide ring around 1250 cm⁻¹ and 850-950 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (72.11 g/mol ).[12] |

Conclusion

The molecular orbital analysis of this compound provides a fundamental understanding of its electronic structure and reactivity. The frontier molecular orbitals, HOMO and LUMO, are key to rationalizing the regioselective outcomes of its ring-opening reactions under both acidic and basic conditions. This theoretical framework, combined with the detailed experimental protocols, offers a robust guide for researchers and professionals in the fields of organic synthesis and drug development, enabling the strategic utilization of this versatile building block. Further computational studies are encouraged to provide precise quantitative data for this compound and its derivatives.

References

- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 2. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 3. irjweb.com [irjweb.com]

- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 5. Chiroptical activity of gas-phase propylene oxide predicting the handedness of interstellar circular polarization in the presolar nebula - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgosolver.com [orgosolver.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solved 5. Draw the stepwise mechanism for the acid-catalyzed | Chegg.com [chegg.com]

- 9. chimia.ch [chimia.ch]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Buy 3-Ethyl-2,2-dimethyloxirane | 1192-22-9 [smolecule.com]

- 12. Showing Compound this compound (FDB012831) - FooDB [foodb.ca]

Methodological & Application

Application Notes and Protocols: Acid-Catalyzed Ring-Opening of 2,2-Dimethyloxirane with Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the acid-catalyzed ring-opening of 2,2-dimethyloxirane with various alcohols. This reaction is a fundamental transformation in organic synthesis, yielding valuable β-alkoxy alcohols with high regioselectivity. The protocols outlined herein are designed to be reproducible and scalable for applications in research and development, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.

Introduction

The acid-catalyzed ring-opening of epoxides with alcohols is a well-established and versatile method for the synthesis of β-alkoxy alcohols. This compound, a readily available starting material, serves as an excellent substrate for this transformation due to the pronounced regioselectivity of the ring-opening. The inherent ring strain of the epoxide facilitates the reaction under relatively mild acidic conditions. The resulting products are key building blocks in the synthesis of a wide range of more complex molecules, including natural products and active pharmaceutical ingredients (APIs).[1][2]

The reaction proceeds via protonation of the epoxide oxygen, which activates the ring towards nucleophilic attack by an alcohol. In the case of unsymmetrical epoxides like this compound, the nucleophile preferentially attacks the more substituted carbon atom. This is due to the development of a partial positive charge on the tertiary carbon in the transition state, which is stabilized by the two methyl groups. This regioselectivity makes the reaction a predictable and reliable method for the synthesis of specific isomers.[3][4][5]

Reaction Mechanism and Regioselectivity

The acid-catalyzed ring-opening of this compound with an alcohol proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways.

-

Protonation of the Epoxide: The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (e.g., H₂SO₄, HCl, or a Lewis acid). This step converts the poor leaving group (alkoxide) into a good leaving group (a hydroxyl group).

-

Nucleophilic Attack: An alcohol molecule, acting as a nucleophile, attacks one of the electrophilic carbons of the protonated epoxide. For this compound, the attack occurs at the tertiary carbon atom. This is because the transition state has significant carbocationic character, and the positive charge is better stabilized at the more substituted position.

-

Deprotonation: The resulting oxonium ion is then deprotonated, typically by another molecule of the alcohol solvent or a weak base, to yield the final β-alkoxy alcohol product and regenerate the acid catalyst.

This mechanism consistently leads to the formation of the product where the alkoxy group from the nucleophilic alcohol is attached to the tertiary carbon of the original epoxide.

References

- 1. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis of Alcohols by Catalytic Transfer Hydrogenation of Epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Base-Catalyzed Ring-Opening of 2,2-Dimethyloxirane with Amines

For Researchers, Scientists, and Drug Development Professionals